3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
説明
BenchChem offers high-quality 3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-3-27-17-8-4-15(5-9-17)19-12-13-21(25-24-19)30-14-20-23-22(26-28-20)16-6-10-18(29-2)11-7-16/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDYNWZTUIYOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule characterized by its heterocyclic structure, which includes a pyridazine core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
IUPAC Name: 6-(4-ethoxyphenyl)-2-[2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one.
This compound features multiple functional groups that contribute to its reactivity and biological activity. The presence of the oxadiazole ring is particularly significant, as oxadiazoles are known for their diverse pharmacological effects.
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit notable anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions of this compound with cancer-related pathways warrant further investigation to elucidate its potential as an anticancer agent .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been documented to exhibit significant antibacterial and antifungal effects. The presence of the methylsulfanyl group may enhance its interaction with microbial targets, leading to increased efficacy against various pathogens .
Anti-inflammatory Effects
Anti-inflammatory properties have been attributed to heterocyclic compounds similar to this pyridazine derivative. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Further studies are needed to confirm whether this specific compound exhibits similar anti-inflammatory activity .
The biological activity of 3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine likely involves multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation: It could interact with various receptors, altering cellular signaling pathways.
- Oxidative Stress Reduction: By scavenging free radicals, it may reduce oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antitumor Activity: A study on oxadiazole derivatives showed significant inhibition of tumor growth in vitro and in vivo models .
- Antimicrobial Efficacy: Research indicated that methylsulfanyl-substituted compounds exhibited potent antibacterial activity against resistant strains .
- Inflammation Models: Compounds with similar structures demonstrated reduced inflammation in animal models through cytokine modulation .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the standard synthetic protocols for preparing 3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine?
Answer:
The synthesis involves multi-step organic reactions, typically including:
Oxadiazole Ring Formation : Cyclization of precursor amidoximes with carboxylic acid derivatives under reflux in ethanol (80°C, 12 hours) .
Sulfanyl Group Introduction : Nucleophilic substitution using NaH in THF (0–5°C) to attach the sulfanyl linker between the oxadiazole and pyridazine moieties .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Key Considerations : Temperature control during cyclization and inert atmosphere (N₂/Ar) for sulfanyl coupling are critical to avoid side reactions like oxidation .
Basic Question: Which analytical techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent connectivity; 2D experiments (COSY, HSQC) resolve overlapping signals in aromatic regions .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out impurities .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., π-π stacking) .
Advanced Question: How can conflicting spectral data (e.g., ambiguous NOESY correlations) be resolved for this compound?
Answer:
Contradictions may arise due to dynamic effects or crystallographic disorder. Strategies include:
- Variable-Temperature NMR : To identify conformational flexibility in the ethoxyphenyl or methylsulfanyl groups .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NOE patterns and compare with experimental data .
- Heteronuclear Correlation (HMBC) : To confirm long-range couplings between the oxadiazole and pyridazine rings .
Advanced Question: How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound’s biological activity?
Answer:
Methodological Framework :
Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogen) to assess electronic/steric effects .
In Silico Screening : Molecular docking (AutoDock Vina) to predict binding affinity with targets like kinase enzymes .
Biological Assays :
- Dose-response curves (IC₅₀ determination) in cancer cell lines (e.g., MCF-7, HeLa) .
- Competitive binding assays to validate target engagement (e.g., fluorescence polarization) .
Advanced Question: How can researchers address discrepancies in reported reaction yields during scale-up synthesis?
Answer:
Yield variations often stem from:
- Solvent Polarity : Switch from THF to DMF for better solubility of intermediates .
- Catalyst Optimization : Use Pd/C or Ni catalysts for efficient cross-coupling steps .
- Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Basic Question: What are the common chemical transformations possible for this compound?
Answer:
Key reactions include:
- Oxidation : Conversion of methylsulfanyl to sulfoxide/sulfone using mCPBA or H₂O₂ .
- Nucleophilic Substitution : Replacement of ethoxy groups with amines (e.g., piperazine) under basic conditions .
- Reduction : Hydrogenation of pyridazine rings using H₂/Pd-C to generate dihydropyridazine derivatives .
Advanced Question: How can researchers mitigate challenges in isolating insoluble intermediates during synthesis?
Answer:
Strategies include:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or binary mixtures (CHCl₃/MeOH) .
- Sonication : Ultrasonic agitation to disperse precipitates .
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to improve solubility of amine intermediates .
Advanced Question: What methodologies are recommended for analyzing contradictory biological activity data across studies?
Answer:
Address contradictions via:
- Assay Validation : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity Verification : HPLC (≥99%) and elemental analysis to exclude impurities as confounding factors .
- Structural Analog Comparison : Benchmark against derivatives with well-characterized activities (e.g., bromophenyl analogs in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
